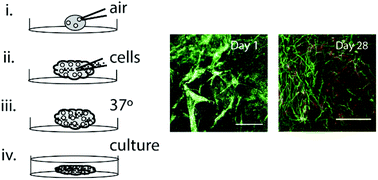Assembly of FN-silk with laminin-521 to integrate hPSCs into a three-dimensional culture for neural differentiation†
Biomaterials Science Pub Date: 2020-03-18 DOI: 10.1039/C9BM01624D
Abstract
Three-dimensional (3D) neural tissue cultures recapitulate the basic concepts during development and disease better than what can be obtained using conventional two-dimensional cultures. Here, we use a recombinant spider silk protein functionalized with a cell binding motif from fibronectin (FN-silk) in combination with a human recombinant laminin 521 (LN-521) to create a fully defined stem cell niche in 3D. A novel method to assemble silk blended with LN-521 together with human pluripotent stem cells (hPSC) is used to create centimeter-sized foams, which upon cultivation develop into 3D cell constructs supported by a microfibrillar network. After initial cell expansion, neural differentiation was induced to form a homogenous layer of continuous neuroectodermal tissue that allows further differentiation into neuronal subtypes. The silk-supported 3D cell constructs could then be detached from the bottom of the well and cultured as floating entities, where cells appeared in distinctive radial organization resembling early neural tube. This shows that the neural progenitors retain their cellular self-organization ability in the FN-silk/LN-521-supported 3D culture. Calcium imaging demonstrated spontaneous activity, which is important for the formation of neuronal networks. Together, the results show that hPSCs integrated into FN-silk/LN-521 foam develop into neural progenitors and that these stay viable during long-term differentiations. FN-silk/LN-521 also supports morphogenesis mimicking the human brain development and can serve as base for engineering of hPSC-derived neural tissue.


Recommended Literature
- [1] Ascertaining genuine SERS spectra of p-aminothiophenol
- [2] Novel octanuclear copper(i) metallomacrocycles and their transformation into hexanuclear 2-dimensional grids of copper(i) coordination polymers containing cyclodiphosphazanes, [(μ-NtBuP)2(NC4H8X)2] (X = NMe, O)†
- [3] Size-dependent propagation of Au nanoclusters through few-layer graphene
- [4] A dopamine-modulated nitrogen-doped graphene quantum dot fluorescence sensor for the detection of glutathione in biological samples
- [5] Cu1.5Mn1.5O4 spinel: a novel anode material for lithium-ion batteries†
- [6] Control of coordination chemistry in both the framework and the pore channels of mesoporous hybrid materials†
- [7] The detection of cocoanut oil in butter
- [8] Photometric determination of cationic surfactants
- [9] Synthesis of di-, tri- and penta-nuclear titanium(iv) species from reactions of titanium(iv) alkoxides with 2,2′-biphenol (H2L1) and 1,1′-binaphthol (H2L2); crystal structures of [Ti3(μ2-OPri)2(OPri)8L1], [Ti3(OPri)6L13], [Ti5(μ3-O)2(μ2-OR)2(OR)6L14] (R = OPri, OBun) and [Ti2(OPri)4L22]
- [10] To assemble or fold?†

Journal Name:Biomaterials Science
Research Products
-
Nitric acid,phenylmethyl ester
CAS no.: 15285-42-4
-
CAS no.: 102110-73-6
-
CAS no.: 151055-86-6









